

AMG319 Clinical Discontinuation & Protocol Adjustment

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Compound Focus: AMG319

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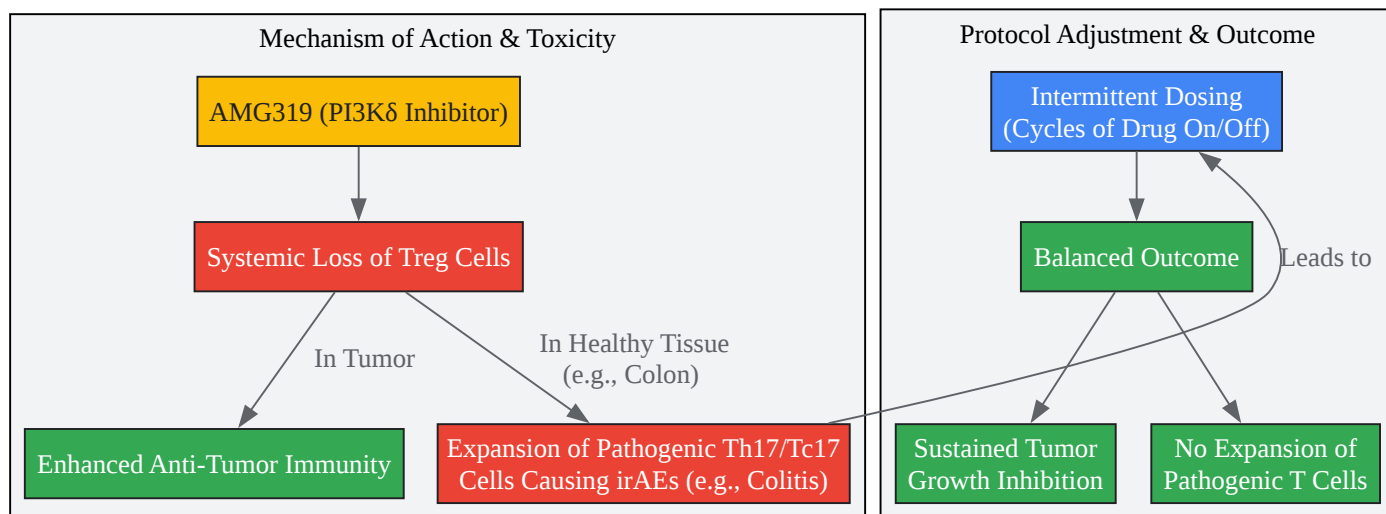
Aspect	Details from Clinical Trial & Follow-up Studies
Trial Context	Neoadjuvant, double-blind, placebo-controlled randomized phase II trial in patients with resectable head and neck squamous cell carcinoma (HNSCC) [1].
Discontinuation Reason	Immune-related adverse events (irAEs) requiring treatment discontinuation in 12 out of 21 patients receiving AMG319 [1].
Most Prevalent irAEs	Skin rashes (29%), diarrhea (29%), and transaminitis (14%) [1].
Onset of irAEs	Rapid, with a median time to onset of 9 days [1].
Root Cause	Systemic loss of regulatory T cells (Tregs), particularly a specific subset of tissue-resident colonic Tregs, leading to expansion of pathogenic T cells [1].
Key Protocol Adjustment	Switching from continuous dosing to intermittent dosing in mouse models [1].
Outcome of Adjustment	In mice, intermittent dosing led to a significant decrease in tumour growth without inducing the pathogenic T cells in the colon that caused toxicity [1].

Supporting Experimental Evidence

The link between PI3K δ inhibition, Treg cell loss, and toxicity was confirmed through a series of experiments in the same study [1].

- **Mechanism of Toxicity:** Single-cell RNA-sequencing of Treg cells from tumor-bearing mice revealed that PI3K δ inhibition caused a specific loss of **tissue-resident colonic ST2+ Treg cells**. This loss was accompanied by the expansion of pathogenic T helper 17 (Th17) and type 17 CD8+ T (Tc17) cells in the colon, which drives inflammation and colitis [1].
- **Mechanism of Anti-Tumor Activity:** In human patients, **AMG319** treatment decreased the number of tumor-infiltrating Treg cells and enhanced the cytotoxic potential of tumor-infiltrating T cells, as shown by increased expression of *IFNG*, *GZMB*, and *PRF1* in post-treatment samples [1].
- **Experimental Workflow:**
 - **Human Trial:** Patients were treated with **AMG319** or placebo pre-surgery. Tumor tissue and blood were collected for analysis [1].
 - **Mouse Models:** Mice with B16F10-OVA melanoma tumors were treated with a PI3K δ inhibitor to model human responses [1].
 - **Single-Cell RNA-Seq:** Treg cells were isolated from tumors, spleen, and colon of mice. Cellular clusters were identified using UMAP analysis, and differentially expressed genes (DEGs) between treatment groups were analyzed [1].
 - **Dosing Regimen Testing:** The intermittent dosing protocol was tested in mouse models and compared to continuous dosing for both efficacy (tumor growth) and safety (T cell populations in the colon) [1].

The diagram below illustrates the mechanisms of action and toxicity, and how intermittent dosing aims to balance efficacy and safety.



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Key Takeaways for Researchers

- **Treg Dynamics are Critical:** The therapeutic window of **AMG319** is narrow because its mechanism for killing cancer cells (disinhibiting effector T cells by depleting Tregs) is the same mechanism that causes systemic autoimmunity [1]. Monitoring systemic Treg levels, especially in gut tissue, could be a crucial biomarker.
- **Dosing Schedule Over Dose Reduction:** The solution to toxicity was not necessarily found by simply lowering the daily dose, but by radically changing the **dosing schedule** to allow for immune homeostasis recovery [1].
- **Confirm in Your Models:** If your research involves PI3K δ inhibitors, these findings highlight the importance of evaluating not just tumor shrinkage but also markers of colonic inflammation and Treg subset dynamics in pre-clinical models.

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References

1. Intermittent PI3K δ inhibition sustains anti-tumour immunity ... [nature.com]

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